molecular formula C5H11NO B062027 (1R,3R)-3-Aminocyclopentanol CAS No. 167298-58-0

(1R,3R)-3-Aminocyclopentanol

Cat. No.: B062027
CAS No.: 167298-58-0
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-RFZPGFLSSA-N
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Description

(1R,3R)-3-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry It consists of a cyclopentane ring substituted with an amino group and a hydroxyl group at the 3-position, both in the (1R,3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Aminocyclopentanol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. For instance, the reduction of 3-cyclopentenone using a chiral catalyst can yield the desired stereochemistry. Subsequent amination with ammonia or an amine source under controlled conditions completes the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-3-Aminocyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of N-alkylated cyclopentanol derivatives.

Scientific Research Applications

(1R,3R)-3-Aminocyclopentanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

    (1S,3S)-3-Aminocyclopentanol: The enantiomer of (1R,3R)-3-Aminocyclopentanol, which may exhibit different biological activities due to its opposite stereochemistry.

    Cyclopentanol: A simpler analog lacking the amino group, used as a solvent and intermediate in organic synthesis.

    Cyclopentylamine: A related compound with an amino group but lacking the hydroxyl group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its dual functional groups (amino and hydroxyl) allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
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